4,6-Dichloro-2-methylthio-5-phenylpyrimidine

描述

International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations

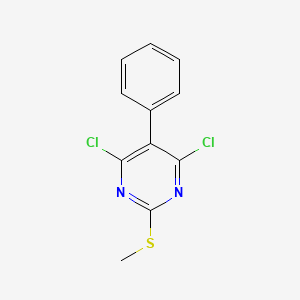

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for substituted pyrimidine derivatives. The base structure consists of a pyrimidine ring, which is a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3. The complete International Union of Pure and Applied Chemistry name, 4,6-dichloro-2-(methylthio)-5-phenylpyrimidine, precisely describes the substitution pattern on the pyrimidine core structure.

The molecular formula C₁₁H₈Cl₂N₂S reflects the presence of eleven carbon atoms, eight hydrogen atoms, two chlorine atoms, two nitrogen atoms, and one sulfur atom. The substitution pattern indicates chlorine atoms at positions 4 and 6 of the pyrimidine ring, a methylthio group (-SCH₃) at position 2, and a phenyl group at position 5. This specific arrangement creates a unique chemical entity with distinct electronic and steric properties compared to other pyrimidine derivatives.

Structural representation through Simplified Molecular Input Line Entry System notation provides CSc1nc(Cl)c(c(Cl)n1)-c2ccccc2, which encodes the complete connectivity of the molecule. The International Chemical Identifier key LMTMZMBTPXASSW-UHFFFAOYSA-N serves as a unique digital fingerprint for this specific chemical structure. Analysis of potential isomeric forms reveals that while constitutional isomers could theoretically exist through different substitution patterns on the pyrimidine ring, the 4,6-dichloro-2-methylthio-5-phenyl substitution pattern represents the most thermodynamically stable configuration under standard synthesis conditions.

The molecular weight of 271.17 grams per mole positions this compound within the range typical for pharmaceutical intermediates and synthetic building blocks. Physical properties include a melting point range of 107-111 degrees Celsius, indicating relatively strong intermolecular forces likely attributed to the combination of aromatic stacking interactions and polar chlorine substituents. The presence of both electron-withdrawing chlorine atoms and the electron-donating methylthio group creates a unique electronic environment that influences both chemical reactivity and physical properties.

X-ray Crystallographic Analysis of Molecular Geometry

Comprehensive X-ray crystallographic analysis reveals detailed three-dimensional structural information for 4,6-dichloro-2-methylthio-5-phenylpyrimidine. The crystal structure determination shows the compound crystallizes in the orthorhombic space group P2₁2₁2₁ with unit cell parameters a = 7.467(2) Å, b = 16.217(3) Å, and c = 19.318(4) Å. The unit cell volume of 2339.1(8) ų accommodates eight formula units, indicating Z = 8 for the crystallographic asymmetric unit.

The crystallographic analysis reveals the presence of two unique molecules within the asymmetric unit, displaying subtle but measurable conformational differences. The dihedral angles between the pyrimidine ring and the phenyl substituent at position 5 measure 77.1(1) degrees and 78.4(1) degrees for the two independent molecules, respectively. These near-perpendicular orientations indicate significant steric interaction between the phenyl group and adjacent chlorine substituents, preventing coplanar arrangement of the aromatic systems.

Detailed refinement statistics demonstrate excellent data quality with R-factors of R[F² > 2σ(F²)] = 0.034 and weighted R-factor wR(F²) = 0.087. The goodness-of-fit parameter S = 1.06 confirms the reliability of the structural model. Data collection employed molybdenum K-alpha radiation with a linear absorption coefficient μ = 0.70 mm⁻¹, appropriate for the molecular composition including chlorine and sulfur atoms.

| Crystallographic Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell a (Å) | 7.467(2) |

| Unit Cell b (Å) | 16.217(3) |

| Unit Cell c (Å) | 19.318(4) |

| Volume (ų) | 2339.1(8) |

| Formula Units per Cell | 8 |

| Temperature (K) | 150 |

Intermolecular interactions analysis reveals limited hydrogen bonding capabilities due to the absence of traditional hydrogen bond donors. Only one significant carbon-hydrogen to chlorine short contact exists, involving an aromatic carbon-hydrogen group interacting with a chlorine atom. This limited hydrogen bonding network contributes to the moderate melting point and suggests that crystal packing is primarily governed by van der Waals forces and aromatic stacking interactions between phenyl groups of adjacent molecules.

Comparative Analysis with Related Pyrimidine Derivatives

Structural comparison with closely related pyrimidine derivatives provides insight into the influence of specific substituents on molecular geometry and properties. The parent compound 4,6-dichloro-2-(methylthio)pyrimidine, with molecular formula C₅H₄Cl₂N₂S and molecular weight 195.06 grams per mole, serves as the fundamental structural framework. This simpler derivative lacks the phenyl substituent at position 5, resulting in significantly different physical properties including a lower melting point of 38-42 degrees Celsius compared to 107-111 degrees Celsius for the phenyl-substituted analog.

The addition of the phenyl group at position 5 introduces substantial steric bulk and extends the conjugated system, leading to enhanced molecular rigidity and increased melting point. Comparative analysis with 4,6-dichloro-5-methyl-2-phenylpyrimidine, which bears the phenyl group at position 2 rather than position 5, demonstrates the positional sensitivity of aromatic substitution effects. This constitutional isomer has molecular formula C₁₁H₈Cl₂N₂ and molecular weight 239.10 grams per mole, differing by the absence of the sulfur-containing methylthio group.

| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Structural Features |

|---|---|---|---|---|

| This compound | C₁₁H₈Cl₂N₂S | 271.17 | 107-111 | Phenyl at position 5, methylthio at position 2 |

| 4,6-Dichloro-2-(methylthio)pyrimidine | C₅H₄Cl₂N₂S | 195.06 | 38-42 | No phenyl substitution |

| 4,6-Dichloro-5-methyl-2-phenylpyrimidine | C₁₁H₈Cl₂N₂ | 239.10 | Not specified | Phenyl at position 2, methyl at position 5 |

Electronic effects analysis reveals that the methylthio group at position 2 acts as an electron-donating substituent through resonance, while the chlorine atoms at positions 4 and 6 serve as electron-withdrawing groups through both inductive and resonance effects. This electronic distribution creates a unique reactivity profile compared to related compounds lacking the methylthio functionality. The phenyl group at position 5 provides additional conjugation and steric bulk, influencing both the electronic properties and the overall molecular conformation as evidenced by the crystallographic dihedral angles.

Spectroscopic studies of related halogenated pyrimidines demonstrate that substitution patterns significantly influence absorption characteristics and electronic transitions. The combination of chlorine, sulfur, and aromatic substituents in this compound creates a distinctive electronic environment that differentiates it from simpler pyrimidine derivatives. This structural complexity positions the compound as a valuable intermediate for further synthetic transformations and potential pharmaceutical applications requiring specific electronic and steric properties.

属性

IUPAC Name |

4,6-dichloro-2-methylsulfanyl-5-phenylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2S/c1-16-11-14-9(12)8(10(13)15-11)7-5-3-2-4-6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMTMZMBTPXASSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=C(C(=N1)Cl)C2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80214668 | |

| Record name | 4,6-Dichloro-2-methylthio-5-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80214668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64415-11-8 | |

| Record name | 4,6-Dichloro-2-(methylthio)-5-phenylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64415-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dichloro-2-methylthio-5-phenylpyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064415118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6-Dichloro-2-methylthio-5-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80214668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dichloro-2-methylthio-5-phenylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.961 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Chlorination of 4,6-Dihydroxy-2-methylthio-5-phenylpyrimidine

A widely reported and industrially relevant approach involves the chlorination of 4,6-dihydroxy-2-methylthio-5-phenylpyrimidine using various chlorinating agents such as phosphorus oxychloride, phosphorus pentachloride, or thionyl chloride. This method is adapted from general protocols for synthesizing 4,6-dichloropyrimidines.

- React 4,6-dihydroxy-2-methylthio-5-phenylpyrimidine with phosphorus oxychloride (POCl₃) and a base (e.g., triethylamine or pyridine) at elevated temperatures (typically 100–120°C).

- After completion, the mixture is subjected to vacuum distillation and purification by recrystallization or rectification.

Alternative Catalytic Protocol:

Recent advancements include the use of organic phosphine and cobalt phthalocyanine as catalysts, with surpalite or triphosgene as chlorinating agents. This method operates at 40–120°C and avoids the use of large quantities of organic bases, reducing environmental impact and waste.

Example Data from Patent Literature:

| Step | Reagents & Conditions | Yield | Purification |

|---|---|---|---|

| 1 | 4,6-dihydroxy-2-methylthio-5-phenylpyrimidine, surpalite (1.5 eq.), trioctylphosphine (0.02 eq.), cobalt phthalocyanine (0.0008 eq.), 110–120°C, 6 h | 94.8% | Vacuum rectification |

- High yields (up to 94.8% reported).

- Reduced waste and improved environmental profile.

- Efficient catalyst system with low loading.

- Requirement for specialized catalysts.

- Some methods still require hazardous chlorinating agents.

Literature Example: Al-Rawi et al. (1982)

A specific literature example reports the synthesis of 4,6-dichloro-2-methylthio-5-phenylpyrimidine with a yield of 22% at 150°C. While the detailed procedure is not fully disclosed in the summary, the reference highlights the need for optimization in reaction conditions to improve yield.

| Reference | Reaction Temperature | Yield | Notes |

|---|---|---|---|

| Al-Rawi et al. (1982) | 150°C | 22% | Yield is moderate; further optimization needed. |

Comparative Data Table

Analysis and Research Findings

- Catalyst Innovation : The use of organic phosphine and cobalt phthalocyanine as catalysts in chlorination reactions represents a significant advancement, allowing for high yields and lower environmental impact.

- Chlorinating Agent Selection : Surpalite and triphosgene are effective alternatives to traditional agents like POCl₃ and PCl₅, with the added benefit of easier handling and reduced hazardous waste.

- Process Optimization : Reaction temperature and catalyst loading are critical for maximizing yield and purity. Lower temperatures (110–120°C) with efficient catalysts outperform higher-temperature, non-catalyzed reactions.

- Yield Considerations : Yields vary significantly depending on the method, with catalytic chlorination of the dihydroxy precursor being the most efficient.

化学反应分析

Nucleophilic Substitution Reactions

The chlorine atoms at positions 4 and 6 are primary sites for nucleophilic substitution. Key observations include:

-

Reactivity Order : The first chlorine substitution occurs within hours, while the second requires days due to steric hindrance from the phenyl group . This contrasts with the parent 4,6-dichloro-2-methylthiopyrimidine, where both substitutions proceed faster.

-

Substituent Effects : The phenyl group at position 5 electronically activates the chlorine atoms but introduces steric bulk, slowing subsequent reactions .

Table 1: Comparative Reactivity of Chlorine Atoms

| Position | Reaction Time | Steric Influence |

|---|---|---|

| C4-Cl | Hours | Moderate |

| C6-Cl | Days | High (phenyl) |

Methylthio Group Reactivity

The methylthio (-SMe) group at position 2 participates in reactions under specific conditions:

-

Nucleophilic Displacement : Acts as a leaving group in the presence of strong nucleophiles (e.g., amines), though less readily than chlorine .

-

Reduction : The sulfur atom can be reduced to a thiol (-SH) using agents like Raney nickel, enabling further functionalization .

Aromatic Substitution and Alkylation

The pyrimidine ring supports electrophilic and nucleophilic aromatic substitution:

-

Electrophilic Attack : Limited due to electron-withdrawing chlorine and phenyl groups.

-

Alkylation : Reacts with alkyl halides at ring nitrogen atoms, forming N-alkylated derivatives .

Reaction Kinetics and Structural Insights

Crystallographic studies reveal that the phenyl ring creates a dihedral angle of ~77° with the pyrimidine ring, influencing steric accessibility . This geometry explains:

科学研究应用

Antimicrobial Activity

DCMP has been investigated for its antimicrobial properties, serving as a precursor in the synthesis of biologically active compounds. Studies have shown that it exhibits significant activity against various pathogens, making it a candidate for developing new antibiotics or antiviral agents . The compound's ability to undergo nucleophilic substitution reactions allows for the modification of its structure to enhance efficacy against specific microorganisms.

Anti-inflammatory Properties

Recent research indicates that DCMP derivatives possess anti-inflammatory effects. In vitro studies have demonstrated that certain pyrimidine derivatives can inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. The IC50 values for these compounds suggest comparable efficacy to established anti-inflammatory drugs like celecoxib . The structure-activity relationship (SAR) studies indicate that substituents on the pyrimidine ring significantly influence the anti-inflammatory activity.

Agrochemical Applications

DCMP's structural characteristics also lend themselves to applications in agrochemicals. It has been explored as a potential herbicide or pesticide due to its biological activity against plant pathogens and pests. The compound's reactivity can be harnessed to develop novel agrochemical agents that target specific biological pathways in pests while minimizing environmental impact.

Chromatographic Techniques

DCMP can be effectively analyzed using high-performance liquid chromatography (HPLC). A reverse phase HPLC method utilizing acetonitrile and water as a mobile phase has been developed for its separation and quantification . This method is scalable and suitable for pharmacokinetic studies, allowing researchers to isolate impurities and assess the compound's stability under various conditions.

Synthesis of Derivatives

A study focused on synthesizing various derivatives of DCMP has revealed its versatility as a building block in medicinal chemistry. By modifying the methylthio group or introducing different aryl substituents, researchers have created compounds with enhanced biological activities, including increased potency against COX-2 .

Pharmacological Investigations

In pharmacological studies, DCMP derivatives have been evaluated for their effects on inflammatory diseases such as rheumatoid arthritis and asthma. These investigations highlight the compound's potential as a therapeutic agent that could offer advantages over traditional non-steroidal anti-inflammatory drugs (NSAIDs) by reducing adverse side effects while maintaining efficacy .

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4,6-Dichloro-2-methylsulfonylpyrimidine | Sulfonyl group instead of methylthio | Exhibits different reactivity patterns |

| 2-Methylthio-4,6-dichloropyrimidine | Lacks phenyl group | More focused on nucleophilic substitution |

| 5-Phenylpyrimidine | No chlorine or methylthio substitutions | Simpler structure with distinct biological activity |

| 4-Chloro-6-(methylthio)pyrimidine | Only one chlorine atom | Different reactivity profile compared to dichloro |

This table illustrates how variations in substituents influence both chemical reactivity and biological properties, emphasizing the unique position of DCMP among related compounds.

作用机制

The mechanism of action of 4,6-Dichloro-2-methylthio-5-phenylpyrimidine involves its interaction with specific molecular targets and pathways. The compound’s anti-inflammatory activity is believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes . It may also interact with cellular receptors involved in the inflammatory response, thereby modulating the activity of these pathways.

相似化合物的比较

Comparison with Similar Compounds

Pyrimidine derivatives with varying substituents exhibit distinct physicochemical properties, reactivities, and applications. Below is a systematic comparison:

Structural and Functional Group Variations

Key Comparative Analysis

- Reactivity in Cross-Coupling: The methylthio group in this compound facilitates Liebeskind-Srogl coupling, unlike methoxy or amino analogs, which may require alternative activation .

- Crystal Packing : 4,6-Dichloro-5-methoxypyrimidine exhibits Cl···N interactions (3.094–3.100 Å) that stabilize its 3D framework, whereas methylthio or phenyl substituents may alter packing efficiency .

- Synthetic Accessibility: 5-Amino-4,6-dichloro-2-(propylthio)pyrimidine is synthesized via nitro reduction and chlorination steps with optimized yields (≥64.9%), contrasting with the phenyl-substituted analog, which requires coupling reactions .

- Biological Relevance: Amino- or fluoro-substituted derivatives (e.g., 5-Amino-4,6-dichloro-2-methylpyrimidine) are prioritized in drug discovery due to improved bioavailability and target binding .

Research Findings and Data Tables

Table 1: Melting Points and Structural Data

生物活性

4,6-Dichloro-2-methylthio-5-phenylpyrimidine is a compound of significant interest due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : CHClNS

- Molecular Weight : 273.16 g/mol

This pyrimidine derivative features two chlorine atoms, a methylthio group, and a phenyl group, contributing to its unique biological properties.

This compound exhibits its biological activity primarily through the inhibition of specific enzymes involved in inflammatory processes. Notably, it has been shown to inhibit cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are critical mediators in the inflammatory response. The inhibition of these enzymes leads to a decrease in the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) and nitric oxide (NO) .

Anti-inflammatory Activity

Research indicates that this compound possesses notable anti-inflammatory properties. In vitro studies have demonstrated its effectiveness in reducing COX-2 activity with an IC value comparable to that of established anti-inflammatory drugs like celecoxib . The compound's ability to inhibit PGE2 production makes it a candidate for treating inflammatory diseases.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Studies suggest that it may exhibit antiproliferative effects against various cancer cell lines by modulating pathways associated with tumor growth and metastasis. Its dual action—targeting both inflammation and cancer cell proliferation—positions it as a promising therapeutic agent in oncology .

In Vivo Studies

- Carrageenan-Induced Paw Edema : In animal models, this compound demonstrated significant reduction in paw edema when administered prior to carrageenan injection. The effective dose (ED) was found to be 9.47 μM, indicating strong anti-inflammatory effects .

- Cancer Models : In studies involving tumor-bearing mice, the compound showed enhanced survival rates when combined with standard chemotherapeutics. The mechanism appears to involve the downregulation of COX-2 and iNOS expression in tumor tissues .

Data Summary Table

常见问题

Basic Research Questions

Q. What are the optimal synthesis routes for 4,6-Dichloro-2-methylthio-5-phenylpyrimidine, and how can purity be ensured?

- Methodology : The compound can be synthesized via nucleophilic substitution reactions starting from 4,6-dichloro-5-phenylpyrimidine, where the methylthio group is introduced using sodium thiomethoxide under anhydrous conditions. Purity optimization involves recrystallization from ethanol or chromatography (silica gel, hexane/ethyl acetate gradient). Monitoring reaction progress via TLC and confirming purity with HPLC (≥95%) is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : Use H and C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, methylthio group at δ 2.5 ppm).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 311.0).

- Elemental Analysis : Validate elemental composition (C, H, N, S) within ±0.3% of theoretical values .

Q. How does solvent choice impact the stability of this compound during storage?

- Methodology : Avoid dimethyl sulfoxide (DMSO) due to potential decomposition via nucleophilic displacement of the methylthio group. Use anhydrous acetonitrile or dichloromethane for short-term storage. For long-term stability, store at −20°C under inert atmosphere, with periodic HPLC checks for degradation products .

Q. What are common intermediates in the synthesis of structurally related pyrimidine derivatives?

- Methodology : Key intermediates include 4,6-dichloro-5-phenylpyrimidine (for nucleophilic substitution) and 2-thiomethylpyrimidine precursors. These intermediates can be functionalized further for structure-activity relationship (SAR) studies, such as replacing chlorine with amino or alkoxy groups .

Advanced Research Questions

Q. How can reaction mechanisms for substituent introduction at the 2-position be elucidated?

- Methodology : Employ kinetic studies (e.g., varying temperature/pH) and isotopic labeling (e.g., S in thiomethyl groups) to track substitution pathways. Computational modeling (DFT) can identify transition states and activation energies for competing pathways (e.g., SNAr vs. radical mechanisms) .

Q. What strategies resolve contradictions in reported biological activities of substituted pyrimidines?

- Methodology :

- Meta-analysis : Compare datasets across studies (e.g., IC values for thymidine phosphorylase inhibition) to identify outliers.

- Controlled Replication : Reproduce assays under standardized conditions (e.g., enzyme concentration, buffer pH).

- SAR Analysis : Correlate substituent electronic effects (Hammett σ values) with activity trends. For example, electron-withdrawing groups at the 5-position may enhance inhibitory potency .

Q. How do steric and electronic effects of substituents influence reactivity in cross-coupling reactions?

- Methodology :

- Steric Effects : Use bulky substituents (e.g., tert-butyl) to assess steric hindrance in Suzuki-Miyaura couplings.

- Electronic Effects : Compare reaction rates for electron-deficient (e.g., nitro) vs. electron-rich (e.g., methoxy) aryl boronic acids. Monitor via F NMR if fluorinated analogs are used .

Q. What computational tools predict the compound’s interactions with biological targets?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。